Soyasaponin Aa
CAS No.: 117230-33-8
Cat. No.: VC21342893
Molecular Formula: C64H100O31
Molecular Weight: 1365.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 117230-33-8 |
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Molecular Formula | C64H100O31 |
Molecular Weight | 1365.5 g/mol |
IUPAC Name | 5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82) |
Standard InChI Key | KBGJRGWLUHSDLW-UHFFFAOYSA-N |
SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O |
Canonical SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O |
Melting Point | 255-258°C |
Chemical Structure and Properties
Structural Composition
Soyasaponin Aa possesses a distinctive chemical structure that defines its biological activity profile. Chemically identified as acetyl-soyasaponin A4, this compound consists of a triterpene aglycone (specifically soyasapogenol A) with attached oligosaccharide chains . The defining characteristic of Soyasaponin Aa, like other group A soyasaponins, is the acetylation of the terminal sugar of the oligosaccharide chain attached to the C-22 position of the soyasapogenol A aglycone . This acetylation pattern distinguishes it from other soyasaponin variants and contributes to its unique physicochemical properties. The molecular structure was confirmed through comprehensive analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which enabled researchers to elucidate its precise chemical composition and configuration . The complex sugar moieties attached to the sapogenol backbone create an amphipathic molecule with both hydrophilic and hydrophobic regions, influencing its solubility profile and biological interactions.
Physical and Chemical Properties
Isolation and Quantification Methods
Extraction Procedures
The isolation of Soyasaponin Aa from soybean sources involves sophisticated extraction and purification protocols. Researchers have developed systematic approaches to isolate group A soyasaponins, including Soyasaponin Aa, from defatted soy germ. The process typically begins with the defatting of soybean germ using organic solvents to remove lipid components that may interfere with subsequent purification steps . Following defatting, the saponin-rich fraction is extracted using aqueous-alcoholic solvents that effectively solubilize these amphipathic compounds. The extracted material undergoes multiple fractionation steps, often employing column chromatography techniques with specific stationary phases designed to separate different saponin groups based on their polarity and structural characteristics . Through careful fractionation procedures, researchers have successfully obtained enriched fractions containing Soyasaponin Aa. The extraction process can be scaled up to produce larger quantities suitable for biological studies, with yields of approximately 1 gram of purified group A soyasaponins (including Soyasaponin Aa) obtainable from 1 kilogram of defatted soy germ .
Analytical Identification Techniques
The precise identification and quantification of Soyasaponin Aa require sophisticated analytical techniques due to its structural complexity and the presence of structurally similar compounds in soybean extracts. High-performance liquid chromatography (HPLC) represents the primary analytical tool for separating and identifying soyasaponins, with Soyasaponin Aa displaying a characteristic elution profile that enables its differentiation from other soyasaponins . When analyzing soybean extracts, careful attention must be paid to potential interfering compounds; for instance, the isoflavone aglycone genistein may elute close to Soyasaponin Aa in certain HPLC systems, necessitating optimized chromatographic conditions . Confirmation of Soyasaponin Aa's identity typically involves complementary analytical approaches, including thin-layer chromatography (TLC) for preliminary screening and nuclear magnetic resonance (NMR) spectroscopy for structural verification . Mass spectrometry provides additional confirmation by determining the molecular weight and fragmentation pattern characteristic of Soyasaponin Aa. For complete structural characterization, acid hydrolysis procedures may be employed to release and identify the constituent sapogenol (soyasapogenol A) and sugar components, further confirming the compound's identity .
Distribution in Soybean Components
Soyasaponin Aa demonstrates a non-uniform distribution pattern within the soybean seed, with significant concentration variations between different anatomical components. Comprehensive phytochemical analyses have revealed that the soybean germ (hypocotyl) contains substantially higher concentrations of group A soyasaponins, including Soyasaponin Aa, compared to the cotyledon portion . This preferential localization in the germ tissue makes this component particularly valuable for the isolation and purification of Soyasaponin Aa . The concentration disparities between different soybean components likely reflect the biological roles of these compounds in seed development and defense mechanisms. Beyond the raw soybean, the content of Soyasaponin Aa can vary considerably depending on soybean variety, cultivation conditions, and post-harvest processing methods . Processing techniques involving high temperatures or extreme pH conditions may affect the stability and composition of soyasaponins, potentially converting them to their respective aglycones through hydrolysis of the glycosidic bonds . This transformation affects both the chemical properties and biological activities of these compounds, with implications for their health-promoting effects in processed soy foods.
Biological Activities
Anti-obesity Effects
Soyasaponin Aa demonstrates significant anti-obesity potential through its regulatory effects on adipocyte biology. Scientific investigations have shown that Soyasaponin Aa dose-dependently inhibits the accumulation of lipids in 3T3-L1 adipocytes, a widely used cell model for studying adipocyte differentiation and function . The molecular mechanism underlying this effect involves the suppression of multiple adipogenic marker genes, including adiponectin, adipocyte determination and differentiation factor 1/sterol regulatory element binding protein 1c (ADD1/SREBP1c), adipocyte fatty acid-binding protein 2 (aP2), fatty acid synthase, and resistin . These genes play crucial roles in adipocyte differentiation and lipid metabolism, and their downregulation by Soyasaponin Aa contributes to its anti-adipogenic effects. Additionally, Soyasaponin Aa exerts its anti-obesity effects by modulating key transcription factors that orchestrate adipogenesis. Specifically, it suppresses the transcriptional activity of peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of adipocyte differentiation . Furthermore, Soyasaponin Aa downregulates the expression of both PPARγ and CCAAT-enhancer-binding protein α (C/EBPα) at both mRNA and protein levels in 3T3-L1 adipocytes . These findings collectively indicate that Soyasaponin Aa inhibits adipocyte differentiation through multiple molecular pathways, suggesting its potential utility in preventing or treating obesity and related metabolic disorders.
Research Methodologies and Models
Cell Culture Studies
The biological activities of Soyasaponin Aa have been extensively studied using cell culture models, particularly the 3T3-L1 preadipocyte cell line. This well-established cellular model undergoes a highly regulated differentiation process from fibroblast-like preadipocytes to mature adipocytes, making it ideal for investigating compounds that may affect adipogenesis and lipid metabolism . In typical experimental protocols, 3T3-L1 cells are treated with varying concentrations of Soyasaponin Aa during the differentiation process, followed by assessments of lipid accumulation, gene expression, and protein levels of adipogenic markers . Lipid accumulation is typically visualized and quantified using Oil Red O staining, while changes in gene expression are evaluated through quantitative real-time polymerase chain reaction (qRT-PCR) and protein levels through Western blot analysis . For investigating transcriptional activity, reporter gene assays using constructs containing the PPARγ response element linked to a luciferase reporter gene have been employed in HEK 293T cells . These methodologies provide comprehensive insights into the molecular mechanisms underlying Soyasaponin Aa's anti-adipogenic effects. The concentration ranges utilized in these studies (typically in the micromolar range) provide valuable information about dose-response relationships and potential therapeutic windows for Soyasaponin Aa.
Analytical Characterization Methods
The chemical characterization of Soyasaponin Aa employs a diverse array of analytical techniques. High-performance liquid chromatography (HPLC) serves as the primary method for separating and quantifying Soyasaponin Aa in complex mixtures, with detection typically achieved through ultraviolet absorption, evaporative light scattering, or mass spectrometry . For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular framework, including the configuration of the aglycone and the composition and linkage patterns of the attached sugar moieties . Complementary techniques such as mass spectrometry offer precise molecular weight determination and fragmentation patterns that further confirm structural elements . Additionally, thin-layer chromatography (TLC) serves as a valuable preliminary screening method, particularly for monitoring hydrolysis reactions that convert saponins to their respective sapogenols . For complete structural characterization, acid hydrolysis procedures are employed to cleave glycosidic bonds, allowing separate analysis of the aglycone and sugar components . These analytical approaches collectively enable the unambiguous identification and quantification of Soyasaponin Aa in various matrices, supporting both basic research on its properties and applied studies on its biological effects.
Comparative Analysis with Other Soyasaponins
The structural and functional characteristics of Soyasaponin Aa can be better understood through comparative analysis with other soyasaponins. Table 1 presents a comparison of key features among selected soyasaponins, highlighting their structural similarities and differences, as well as their documented biological activities.
Table 1. Comparative Analysis of Selected Soyasaponins |
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Soyasaponin |
Soyasaponin Aa |
Soyasaponin Ab |
Soyasaponin A1 |
Soyasaponin A2 |
Soyasaponin I (Bb) |
The comparative analysis reveals that while Soyasaponin Aa shares the soyasapogenol A aglycone with other group A soyasaponins, its specific acetylation pattern and sugar composition confer unique biological properties . Group A soyasaponins generally show higher potency in certain biological activities compared to group B soyasaponins, which may be attributed to structural differences in both the aglycone and sugar moieties . Soyasaponin Aa and Ab demonstrate particularly notable anti-obesity effects, suggesting that specific structural elements within these molecules are critical for interacting with adipogenic regulatory pathways . The variations in anti-inflammatory mechanisms among different soyasaponins highlight the structure-activity relationships that determine their molecular targets and subsequent biological effects . This comparative perspective provides valuable insights for understanding the unique properties of Soyasaponin Aa and guides the development of structure-based approaches for enhancing its biological activities.
Effects on Adipogenic Gene Expression
The anti-obesity effects of Soyasaponin Aa are largely attributed to its profound impact on adipogenic gene expression. Table 2 summarizes the effects of Soyasaponin Aa on key adipogenic markers and transcription factors in the 3T3-L1 adipocyte model.
Table 2. Effects of Soyasaponin Aa on Adipogenic Gene Expression in 3T3-L1 Adipocytes |
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Gene/Protein |
PPARγ |
C/EBPα |
Adiponectin |
ADD1/SREBP1c |
aP2 (FABP4) |
Fatty acid synthase |
Resistin |
This comprehensive inhibitory profile of Soyasaponin Aa on adipogenic gene expression demonstrates its multi-targeted approach in preventing adipocyte differentiation and lipid accumulation . By simultaneously affecting multiple nodes in the adipogenic transcriptional network, particularly the central regulators PPARγ and C/EBPα, Soyasaponin Aa effectively blocks the entire differentiation program . The dose-dependent nature of these effects suggests a specific molecular interaction rather than non-specific cellular toxicity . The inhibition of both transcription factors and their downstream target genes indicates that Soyasaponin Aa acts at the transcriptional level of adipogenesis regulation. These findings establish a clear molecular basis for the anti-obesity effects of Soyasaponin Aa and highlight its potential as a therapeutic agent for obesity management through modulation of adipocyte differentiation and function.
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